1H-Indole-3-acetic acid, 4-nitrophenyl ester
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Overview
Description
1H-Indole-3-acetic acid, 4-nitrophenyl ester is a compound that combines the structural features of indole, acetic acid, and nitrophenyl ester. Indole derivatives are significant in various biological and chemical processes due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 4-nitrophenyl ester typically involves the esterification of 1H-Indole-3-acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is cleaved, and a new substituent is introduced.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1H-Indole-3-acetic acid, 4-nitrophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways. In plants, indole-3-acetic acid acts as an auxin, regulating cell elongation, division, and differentiation . The nitrophenyl ester moiety can undergo hydrolysis, releasing 4-nitrophenol, which may have its own biological effects .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 4-nitrophenyl ester can be compared with other indole derivatives and nitrophenyl esters:
Indole-3-acetic acid: A well-known plant hormone with similar biological activities but lacks the nitrophenyl ester group.
4-Nitrophenyl acetate: A simpler ester that does not contain the indole moiety, used primarily in enzymatic studies.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in diverse chemical reactions and biological processes .
Properties
CAS No. |
5157-45-9 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H12N2O4/c19-16(22-13-7-5-12(6-8-13)18(20)21)9-11-10-17-15-4-2-1-3-14(11)15/h1-8,10,17H,9H2 |
InChI Key |
IENNLMOTZKBUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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